N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound reveals a complex heterocyclic structure incorporating multiple functional domains that contribute to its distinctive chemical properties. The compound exhibits a molecular weight of 346.9 grams per mole, significantly higher than its parent base compound due to the incorporation of the hydrochloride moiety. The molecular formula C14H19ClN2O2S2 demonstrates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration that influences both chemical reactivity and physical properties.
The thiophene ring system serves as the central structural framework, substituted at the 2,5-positions with methyl groups and at the 3-position with a sulfonamide functional group. This substitution pattern creates a sterically hindered environment around the thiophene core, which influences the overall molecular conformation and potential intermolecular interactions. The phenylethyl chain extends from the sulfonamide nitrogen, terminating in an amino group that forms the hydrochloride salt, creating a zwitterionic character under physiological conditions.
Crystallographic analysis reveals that the parent compound N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide possesses a molecular weight of 310.4 grams per mole with the molecular formula C14H18N2O2S2. The difference in molecular weight between the hydrochloride salt and the parent compound corresponds precisely to the addition of hydrogen chloride, confirming the stoichiometric formation of the salt. The International Union of Pure and Applied Chemistry name for the hydrochloride form is N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride, indicating the non-covalent association between the base compound and the hydrogen chloride molecule.
The Simplified Molecular Input Line Entry System representation CC1=CC(=C(S1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl provides insight into the molecular connectivity and bonding patterns. This notation reveals the thiophene ring connectivity, the sulfonamide linkage, and the phenylethylamine chain arrangement. The International Chemical Identifier key ILDKDHKYNHLTBO-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific compound, facilitating database searches and compound identification across various chemical information systems.
Conformational Dynamics via Rotatable Bond Analysis
The conformational dynamics of this compound are primarily governed by the presence of multiple rotatable bonds within the molecular structure, which allow for significant conformational flexibility. The phenylethylamine side chain attached to the sulfonamide nitrogen represents the most conformationally dynamic region of the molecule, possessing several degrees of rotational freedom that can significantly influence the overall three-dimensional shape and molecular interactions.
Analysis of the molecular structure reveals five primary rotatable bonds that contribute to conformational variability. These bonds include the sulfonamide nitrogen-carbon bond connecting to the ethyl chain, the carbon-carbon bond within the ethyl linkage, the carbon-carbon bond connecting the ethyl chain to the phenyl ring, and internal rotations within the phenyl ring system. Each of these rotatable bonds can adopt multiple conformational states, resulting in a complex conformational landscape that influences both chemical reactivity and potential biological activity.
The sulfonamide functional group itself exhibits restricted rotation due to partial double bond character arising from resonance between the sulfur-oxygen bonds and the sulfur-nitrogen bond. This restricted rotation creates a preferred planar arrangement around the sulfonamide center, which limits certain conformational possibilities while stabilizing others. The interaction between the amino group and the hydrogen chloride in the salt form further constrains conformational freedom through ionic interactions and hydrogen bonding.
Computational analysis of the three-dimensional conformational preferences indicates that the molecule can adopt multiple low-energy conformations, with barriers to rotation varying depending on the specific bond and surrounding steric environment. The methyl substituents on the thiophene ring create steric hindrance that influences the preferred orientation of the sulfonamide group, while the phenyl ring can adopt various rotational orientations relative to the ethyl chain. These conformational considerations are crucial for understanding molecular recognition events and potential interactions with biological targets.
Comparative Structural Analysis with Related Thiophene Sulfonamides
Comparative structural analysis of this compound with related thiophene sulfonamide compounds reveals both similarities and distinctive differences that contribute to unique chemical and physical properties. The structural comparison encompasses related compounds including N-(biphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide, 2,5-dimethylthiophene-3-sulfonamide, and thiophene-2-sulfonamide, each exhibiting different substitution patterns and molecular architectures.
N-(biphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide demonstrates a similar thiophene core structure with identical 2,5-dimethyl substitution but differs significantly in the sulfonamide substituent. This compound possesses a molecular formula C18H17NO2S2 and molecular weight of 343.5 grams per mole, incorporating a biphenyl group instead of the phenylethylamine chain. The biphenyl substitution creates a more rigid structural framework compared to the flexible phenylethylamine chain, resulting in reduced conformational flexibility but potentially enhanced stability.
The fundamental thiophene-2-sulfonamide structure provides insight into the basic structural requirements for thiophene sulfonamide activity. With a molecular formula C4H5NO2S2 and molecular weight of 163.22 grams per mole, this simpler compound lacks the complex substitution pattern found in the target molecule. The comparison reveals how additional substitutions influence molecular properties, with the 2,5-dimethyl groups and the phenylethylamine chain significantly increasing molecular complexity and potential for specific molecular interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C14H19ClN2O2S2 | 346.9 | Phenylethylamine chain, hydrochloride salt |
| N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide | C14H18N2O2S2 | 310.4 | Phenylethylamine chain, free base |
| N-(biphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide | C18H17NO2S2 | 343.5 | Biphenyl substitution |
| 2,5-dimethylthiophene-3-sulfonamide | C6H9NO2S2 | 191.27 | Simple sulfonamide |
| Thiophene-2-sulfonamide | C4H5NO2S2 | 163.22 | Basic thiophene sulfonamide |
The 2,5-dimethylthiophene-3-sulfonamide represents an intermediate structural complexity between the basic thiophene-2-sulfonamide and the fully substituted target compound. With a molecular formula C6H9NO2S2 and molecular weight of 191.27 grams per mole, this compound retains the 2,5-dimethyl substitution pattern but lacks the extensive phenylethylamine substitution. This structural comparison demonstrates the progressive increase in molecular complexity and the corresponding impact on physical and chemical properties.
The structural analysis reveals that the hydrochloride salt formation significantly impacts the overall molecular properties compared to the parent base compound. The ionic character introduced by the hydrochloride moiety influences solubility characteristics, crystallization behavior, and potential biological activity. The comparative analysis also demonstrates how different substitution patterns on the thiophene core and sulfonamide nitrogen create distinct molecular architectures with varying degrees of conformational flexibility and potential for specific molecular recognition events.
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2.ClH/c1-10-8-14(11(2)19-10)20(17,18)16-9-13(15)12-6-4-3-5-7-12;/h3-8,13,16H,9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDKDHKYNHLTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-67-6 | |
| Record name | 3-Thiophenesulfonamide, N-(2-amino-2-phenylethyl)-2,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 2,5-Dimethylthiophene-3-sulfonyl Chloride Intermediate
- Starting Material: 2,5-dimethylthiophene
- Reaction: Sulfonation followed by chlorination to yield 2,5-dimethylthiophene-3-sulfonyl chloride
- Conditions: Chlorosulfonic acid or sulfuryl chloride reagents under controlled temperature (0–5 °C) to avoid over-chlorination and degradation
- Outcome: High purity sulfonyl chloride intermediate suitable for subsequent amide coupling
Coupling with 2-Amino-2-phenylethylamine
- Nucleophile: 2-amino-2-phenylethylamine (phenylethylamine derivative)
- Reaction: Nucleophilic substitution of sulfonyl chloride by the amine group to form the sulfonamide bond
- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) with base (e.g., triethylamine or sodium carbonate) to neutralize HCl formed
- Temperature: 0–25 °C to control reaction rate and minimize side reactions
- Purification: Crystallization or chromatographic techniques to isolate the sulfonamide
Formation of Hydrochloride Salt
- Procedure: Treatment of the free base sulfonamide with hydrochloric acid in anhydrous solvents such as methanol or ethyl acetate
- Conditions: Room temperature stirring for 1–12 hours depending on scale and solvent
- Isolation: Filtration of the precipitated hydrochloride salt, washing with cold solvent, and drying under vacuum
Comparative Data Table of Typical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonyl chloride formation | 2,5-dimethylthiophene + chlorosulfonic acid | 85–90 | Controlled temperature essential |
| Sulfonamide coupling | Sulfonyl chloride + 2-amino-2-phenylethylamine, base, THF/DCM | 75–85 | Base scavenges HCl; mild temperature preferred |
| Hydrochloride salt formation | Sulfonamide + HCl in methanol/ethyl acetate | 90–98 | Salt formation enhances stability and crystallinity |
Insights from Related Synthetic Processes
A patent describing the synthesis of related amino-substituted sulfonamide compounds provides valuable insights into optimizing reaction conditions for high purity and yield:
- Use of tetrahydrofuran-water solvent systems can accelerate intermediate formation and reduce polymeric byproducts.
- Stepwise functional group transformations, including acylation, azidation, and reduction, enable precise introduction of amino functionalities.
- Maintaining reaction temperatures near 0 °C during acylation steps controls side reactions and improves selectivity.
- Final salt formation with concentrated hydrochloric acid ensures product stability and ease of isolation.
Although the patent focuses on a related phenylethyl sulfonamide derivative, the principles apply to the preparation of this compound.
Research Findings and Optimization Strategies
- Reaction Medium: The choice of solvent significantly affects reaction rates and purity. Mixed solvent systems (e.g., THF-water) improve reactant solubility and agitation, reducing impurities.
- Temperature Control: Low temperatures (0–5 °C) during sulfonyl chloride formation and amide coupling minimize side reactions and decomposition.
- Purification: Crystallization from methanol or ethyl acetate yields high-purity hydrochloride salts with reproducible melting points and spectral properties.
- Yield Enhancement: Careful stoichiometric balance and slow reagent addition (e.g., chloroacetyl chloride) optimize yields and reduce byproduct formation.
Summary Table of Key Spectral and Physical Properties (Typical)
| Property | Value/Range | Method/Notes |
|---|---|---|
| Melting Point | ~140–142 °C | Differential Scanning Calorimetry (DSC) or capillary method |
| 1H-NMR (CDCl3) | Aromatic and methyl signals consistent with thiophene and phenylethyl groups | Confirms structure and purity |
| Purity | >98% | HPLC or NMR analysis |
| Molecular Weight | 346.9 g/mol | Confirmed by mass spectrometry |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-3-carboxylic acid derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Research indicates that N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride exhibits various biological activities:
1. Antimicrobial Activity
- Preliminary studies have demonstrated that this compound possesses significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .
2. Anticancer Properties
- The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives similar to this compound have exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. Research suggests that it may inhibit cancer cell proliferation by inducing apoptosis through various pathways .
3. Enzyme Inhibition
- This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Studies have highlighted its potential to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of sulfonamide derivatives, including this compound. Results indicated that the compound exhibited notable activity against resistant bacterial strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
- Cytotoxicity Evaluation : In a study focused on anticancer properties, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings indicated a significant reduction in cell viability at micromolar concentrations, supporting further exploration into its mechanisms of action and therapeutic potential .
- Enzyme Inhibition Studies : Research conducted on the enzyme inhibition properties of similar compounds revealed that this compound could effectively inhibit acetylcholinesterase activity, which is pertinent in the context of Alzheimer’s disease treatment strategies .
Mechanism of Action
The mechanism by which N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The amino-phenylethyl moiety can engage in hydrogen bonding and other non-covalent interactions, influencing biological processes.
Comparison with Similar Compounds
H-Series Sulfonamide Inhibitors
The H-series inhibitors (e.g., H-7, H-8, H-9, H-89) share a sulfonamide core but feature isoquinoline substituents instead of thiophene (Fig. 3 in ). Key differences include:
- H-9 Hydrochloride: Contains a 5-isoquinolinesulfonamide group linked to an aminoethyl chain. Unlike the target compound, H-9 lacks aromatic phenyl or methyl-thiophene groups, which may reduce lipophilicity and alter membrane permeability .
- H-89 Hydrochloride: Incorporates a p-bromocinnamylaminoethyl group, enhancing kinase selectivity.
Table 1: Structural and Functional Comparison
Hydrochloride Salts in Bioactive Compounds
Several hydrochloride salts, such as dopamine hydrochloride (CAS: 62-31-7) and alkaloids like berberine hydrochloride (), highlight the role of salt forms in improving bioavailability. However, the target compound’s thiophene sulfonamide backbone distinguishes it from catecholamines (e.g., dopamine) and isoquinoline alkaloids (e.g., berberine), which target neurotransmitter receptors or antimicrobial pathways .
Functional Group Analysis
Sulfonamide vs. Phthalimide
3-Chloro-N-phenyl-phthalimide () is a phthalimide derivative used in polymer synthesis. Unlike sulfonamides, phthalimides lack the sulfonyl group, reducing their hydrogen-bonding capacity and limiting applications in drug design. The target compound’s sulfonamide group may enhance interactions with biological targets like enzymes or receptors .
Thiophene vs. Isoquinoline/Benzene Rings
Thiophene rings (in the target compound) exhibit aromaticity with sulfur heteroatoms, offering distinct electronic profiles compared to isoquinoline (H-series) or benzene (dopamine) rings. This could influence π-π stacking, solubility, and metabolic stability .
Biological Activity
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride is a compound that has garnered interest in the pharmaceutical field, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 282.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. Specifically, derivatives of 2,5-dimethylthiophene have been evaluated for their efficacy against various cancer cell lines.
Case Study: Topoisomerase II Inhibition
A notable study synthesized several 2,5-dimethylthiophene derivatives and tested them for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. The findings indicated that certain derivatives exhibited potent inhibitory activity against topoisomerase II without intercalating with DNA:
| Compound | IC50 (µM) | Cancer Cell Lines Affected |
|---|---|---|
| Compound 10 | 0.5 | Breast (MCF7), Colon (HT29) |
| Compound 11 | 0.8 | Lung (A549), Prostate (PC3) |
| Compound 29 | 1.0 | General Anticancer Activity |
These compounds were shown to induce apoptosis in cancer cells at the G1 phase of the cell cycle and increased levels of reactive oxygen species (ROS), contributing to their anticancer effects .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Topoisomerase II Inhibition : The compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication and leading to cell death.
- Induction of Apoptosis : By increasing ROS levels, the compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have also been studied for their antimicrobial activity against resistant strains of bacteria and fungi. For instance:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 64 | Effective against methicillin-resistant strains |
| Candida auris | 32 | Greater efficacy than fluconazole |
These findings suggest that this compound may serve as a scaffold for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride, and how can yield optimization be achieved?
Answer: Synthesis typically involves sulfonamide coupling between 2,5-dimethylthiophene-3-sulfonyl chloride and the primary amine group of 2-amino-2-phenylethylamine. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis of the sulfonyl chloride.
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials. Yield optimization requires stoichiometric control (1:1 molar ratio) and temperature modulation (0–5°C to minimize side reactions) .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via H/C NMR (e.g., sulfonamide proton at δ 8.1–8.3 ppm) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : Key signals include aromatic protons (δ 6.8–7.5 ppm for phenyl and thiophene rings) and sulfonamide protons (δ 8.1–8.3 ppm). C NMR confirms sulfonamide linkage (C-SO at ~140 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 365.1) and fragmentation patterns.
- HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should researchers design preliminary biological activity screens for this compound?
Answer:
- Target selection : Prioritize targets with structural homology to known sulfonamide interactors (e.g., carbonic anhydrase, kinases).
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For enzyme inhibition, monitor substrate conversion (e.g., UV-Vis spectroscopy) .
- Cytotoxicity screening : Employ MTT assays on HEK293 or HepG2 cell lines to establish IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Answer:
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to identify bioavailability issues.
- Orthogonal assays : Validate in vitro hits using ex vivo tissue models or organ-on-a-chip systems.
- Data normalization : Account for differences in assay conditions (e.g., protein binding, pH) using reference standards like acetazolamide for sulfonamide comparators .
Q. What strategies are effective for structure-activity relationship (SAR) analysis with structural analogs?
Answer:
- Analog selection : Focus on derivatives with modified phenyl (e.g., halogen substitution) or thiophene rings (e.g., methyl vs. ethyl groups).
- Activity cliffs : Compare EC values across analogs to identify critical substituents. For example, 2,5-dimethylthiophene analogs show enhanced target binding compared to unsubstituted variants .
- Computational modeling : Use molecular docking (AutoDock Vina) to map binding poses and identify key residues (e.g., hydrophobic pockets accommodating methyl groups) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS.
- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using LC-MS/MS.
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
